β-玉米赤霉烯醇

描述

Beta-Zearalenol (BZL) is a mycotoxin that is produced by several species of fungi, including Fusarium, Aspergillus, and Penicillium. It is a naturally occurring compound found in a wide range of foodstuffs, including cereals, oilseeds, and fruits. BZL is a highly toxic compound that can cause serious health effects, including cancer, in humans and animals.

科学研究应用

霉菌毒素脱毒

β-玉米赤霉烯醇,玉米赤霉烯酮 (ZEA) 的衍生物,用于与霉菌毒素脱毒相关的研究。 研究了从青贮饲料中分离出的酿酒酵母菌株消除 ZEA 及其衍生物 α-玉米赤霉烯醇和 β-玉米赤霉烯醇的能力 . 观察到的消除主要是由于 ZEA 生物转化为 β-玉米赤霉烯醇 .

与血清白蛋白的相互作用

研究了 β-玉米赤霉烯醇与血清白蛋白的相互作用。 这种相互作用影响霉菌毒素的毒代动力学 . β-玉米赤霉烯醇对白蛋白的结合似乎很弱 .

与 β-环糊精的相互作用

β-玉米赤霉烯醇因其与 β-环糊精的相互作用而得到研究。 获得的结果表明,所研究的 ZOL-CD 复合物的稳定性存在明显差异 .

在奶牛血液中的出现

在自然条件下,在各种疾病状态(乳腺炎、卵巢囊肿和子宫蓄脓)下,在高产奶牛的血液中已确认 β-玉米赤霉烯醇及其选定代谢物的出现 .

霉菌毒素的去除

研究了 BBP 去除玉米赤霉烯酮和玉米赤霉烯醇。 BBP 以剂量依赖性方式导致霉菌毒素浓度显着降低 .

雌激素效应

β-玉米赤霉烯醇以其对哺乳动物的雌激素效应而闻名。 它是动物中 ZEA 生物转化过程中形成的主要代谢物 .

作用机制

Beta-Zearalenol is a mycotoxin produced by Fusarium spp, which causes apoptosis and oxidative stress in mammalian reproductive cells . It is the derivative of zearalenone (ZEA) which can conjugate with glucuronic acid . The zearalenone estrogen receptor is thought to bind to estrogen responsive elements and activate gene transcription .

安全和危害

Products contaminated with zearalenol can pose risks to animals and humans . Therefore, it is imperative to carry out toxicological research on zearalenol and evaluate its risk to human health . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Beta-Zearalenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, two efficient Beta-Zearalenol-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, have been identified . These enzymes can transform Beta-Zearalenol into non-estrogenic products .

Cellular Effects

Beta-Zearalenol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Beta-Zearalenol can cause apoptosis and oxidative stress responses in mammalian reproductive cells .

Molecular Mechanism

At the molecular level, Beta-Zearalenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The slight position variations in E126 and H242 in ZDHR52/Beta-Zearalenol and ZHDP83/Beta-Zearalenol obtained via structural modeling may explain the difference in degradation products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Zearalenol change over time. The compound shows good stability, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Beta-Zearalenol vary with different dosages in animal models. High doses of Beta-Zearalenol can lead to toxic or adverse effects .

Metabolic Pathways

Beta-Zearalenol is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Beta-Zearalenol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Beta-Zearalenol and its effects on activity or function are significant. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

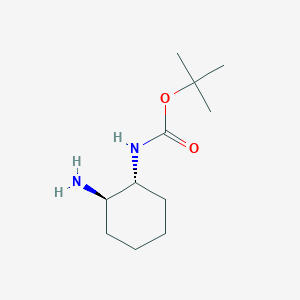

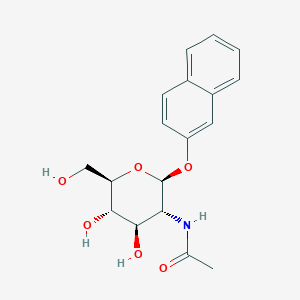

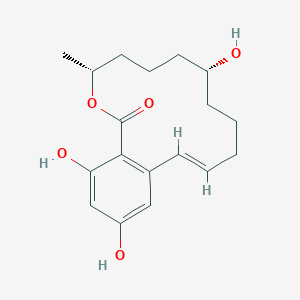

(4S,8S,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQFYIAXQDXNOR-PMRAARRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022533 | |

| Record name | beta-Zearalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71030-11-0 | |

| Record name | β-Zearalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Zearalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Zearalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,7S,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ZEARALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35E809PP7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of β-Zearalenol?

A1: Beta-zearalenol has the molecular formula C18H22O5 and a molecular weight of 318.36 g/mol. []

Q2: How does β-Zearalenol interact with estrogen receptors?

A2: Although less potent than its alpha-isomer (α-ZOL), β-ZOL can bind to estrogen receptors, acting as an agonist and mimicking the effects of endogenous estrogens. [, ] This interaction can disrupt normal hormonal signaling pathways, particularly in estrogen-sensitive tissues.

Q3: What are the downstream effects of β-Zearalenol binding to estrogen receptors?

A3: β-ZOL binding to estrogen receptors can lead to various adverse effects, particularly in reproductive tissues. Studies have shown that β-ZOL can inhibit cell proliferation and induce cell cycle arrest in porcine endometrial cells, highlighting its potential to disrupt reproductive function. [, ]

Q4: How is β-Zearalenol metabolized in animals?

A4: β-ZOL is primarily metabolized in the liver, but other tissues, particularly in the gastrointestinal tract, play a significant role, especially in ruminants. [] The primary metabolic pathway involves conjugation with glucuronic acid to form glucuronide conjugates. [, , ]

Q5: What is the relative estrogenic potency of β-Zearalenol compared to other zearalenone metabolites?

A5: β-ZOL is considered less estrogenically potent than α-ZOL and ZEN itself. In female rats, β-ZOL was shown to be approximately 3500 times less potent than 17β-estradiol in inducing uterotrophic effects. []

Q6: Does β-Zearalenol accumulate in animal tissues?

A6: β-ZOL can be found as residues in various tissues, including liver, kidney, muscle, and milk. [, , ] The levels of residues depend on factors like the dose and duration of exposure, as well as the specific animal species and tissue.

Q7: What analytical methods are used to detect and quantify β-Zearalenol in food and biological samples?

A7: Various analytical methods are employed for β-ZOL detection and quantification, including:* High-performance liquid chromatography (HPLC) with fluorescence detection (FLD): This method offers high sensitivity and selectivity for analyzing β-ZOL in various matrices. [, ] * Gas chromatography coupled with mass spectrometry (GC-MS): This technique provides accurate identification and quantification of β-ZOL based on its mass-to-charge ratio. [, , , ]* Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for simultaneous analysis of β-ZOL and other related mycotoxins in complex matrices. [, , , , ]* Immunoaffinity columns (IAC) coupled with HPLC or LC-MS/MS: This approach combines the high selectivity of antibodies with the sensitivity of chromatographic techniques, enabling effective extraction and analysis of β-ZOL from complex matrices. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。